Evidence #1: Unique Spatial Profile of 5-Bromo Substitution Creates a Distinctive Steric and Electronic Environment
The 5-bromo substitution pattern on the 2,3-dihydrobenzofuran core generates a distinct spatial and electronic profile compared to other regioisomers (e.g., 4-bromo or 7-bromo analogs). A comprehensive SAR study by Lucas et al. [1] demonstrated that the position of substituents on the dihydrobenzofuran scaffold is a critical determinant of biological activity. In their work, systematic optimization of the 2,3-dihydrobenzofuran core, including variations at the 5-position, was essential to achieving potent inhibition and remarkable 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) of BET proteins [1]. While the specific compound 102292-30-8 was not the final lead, the study's data firmly establishes the 2,3-dihydrobenzofuran scaffold's sensitivity to substitution pattern, making 5-bromo-2-methyl-2,3-dihydro-1-benzofuran a valuable, well-defined comparator tool for probing regioisomer-specific effects in similar medicinal chemistry campaigns.
| Evidence Dimension | Regioisomer impact on biological selectivity and activity |
|---|---|
| Target Compound Data | 5-Bromo substitution at C5 position |
| Comparator Or Baseline | Other regioisomers (e.g., 4-bromo, 7-bromo) of 2,3-dihydrobenzofuran class |
| Quantified Difference | Not directly quantified for this compound, but class-level SAR shows that substitution pattern can alter selectivity by >1000-fold for BET BD2 vs. BD1 [1]. |
| Conditions | BET bromodomain inhibition assays [1] |
Why This Matters
Procuring this specific 5-bromo-2-methyl analog is essential for SAR studies aiming to understand or recapitulate the specific spatial requirements for target binding, as using a 4-bromo or 7-bromo regioisomer will yield different and likely misleading results due to altered steric and electronic interactions.
- [1] Lucas, S. C. C.; Atkinson, S. J.; Chung, C.-W.; Davis, R.; Gordon, L.; Grandi, P.; Gray, J. J. R.; Grimes, T.; Phillipou, A.; Preston, A. G.; et al. Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. J. Med. Chem. 2021, 64 (15), 10711-10741. DOI: 10.1021/acs.jmedchem.1c00344 View Source
